3-{[2-(anthracen-9-yl)-1,3-thiazolidin-3-yl]carbonyl}-6-bromo-2H-chromen-2-one
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Overview
Description
3-[2-(ANTHRACEN-9-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-6-BROMO-2H-CHROMEN-2-ONE is a complex organic compound that combines anthracene, thiazolidine, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(ANTHRACEN-9-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-6-BROMO-2H-CHROMEN-2-ONE typically involves multiple steps. One common approach is to start with the preparation of anthracene derivatives, followed by the formation of thiazolidine and chromenone rings. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-[2-(ANTHRACEN-9-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-6-BROMO-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthracene compounds .
Scientific Research Applications
3-[2-(ANTHRACEN-9-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-6-BROMO-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorescence properties make it useful in imaging and sensing applications.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-[2-(ANTHRACEN-9-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-6-BROMO-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
3-[2-(ANTHRACEN-9-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-6-BROMO-2H-CHROMEN-2-ONE is unique due to its combination of anthracene, thiazolidine, and chromenone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C27H18BrNO3S |
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Molecular Weight |
516.4 g/mol |
IUPAC Name |
3-(2-anthracen-9-yl-1,3-thiazolidine-3-carbonyl)-6-bromochromen-2-one |
InChI |
InChI=1S/C27H18BrNO3S/c28-19-9-10-23-18(14-19)15-22(27(31)32-23)25(30)29-11-12-33-26(29)24-20-7-3-1-5-16(20)13-17-6-2-4-8-21(17)24/h1-10,13-15,26H,11-12H2 |
InChI Key |
VCGLHNNQMZLUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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